1-Allyl-5-nitroindoline-2,3-dione
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Overview
Description
1-Allyl-5-nitroindoline-2,3-dione is a chemical compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The compound’s structure consists of an indoline core with an allyl group at the 1-position and a nitro group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-5-nitroindoline-2,3-dione can be achieved through various methods. One common approach involves the reaction of 5-nitroisatin with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-Allyl-5-nitroindoline-2,3-dione undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The allyl group can participate in substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions such as the Mizoroki-Heck coupling, where it reacts with aryl halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Aryl halides, palladium catalyst, base (e.g., potassium carbonate), organic solvent (e.g., dimethylformamide).
Major Products Formed
Reduction: 1-Allyl-5-aminoindoline-2,3-dione.
Substitution: Various substituted indoline derivatives.
Coupling: New carbon-carbon bonded products with aryl groups.
Scientific Research Applications
1-Allyl-5-nitroindoline-2,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Allyl-5-nitroindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Allyl-5-nitroindole-2,3-dione: Similar structure but lacks the indoline core.
5-Nitroisatin: Precursor in the synthesis of 1-Allyl-5-nitroindoline-2,3-dione.
1-Allylindoline-2,3-dione: Lacks the nitro group at the 5-position
Uniqueness
This compound is unique due to the presence of both the allyl and nitro groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H8N2O4 |
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Molecular Weight |
232.19 g/mol |
IUPAC Name |
5-nitro-1-prop-2-enylindole-2,3-dione |
InChI |
InChI=1S/C11H8N2O4/c1-2-5-12-9-4-3-7(13(16)17)6-8(9)10(14)11(12)15/h2-4,6H,1,5H2 |
InChI Key |
GGEIZERBCURBLR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C1=O |
Origin of Product |
United States |
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